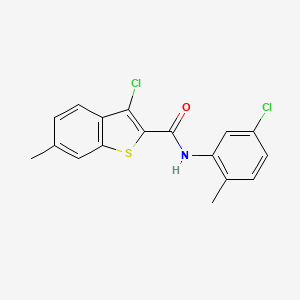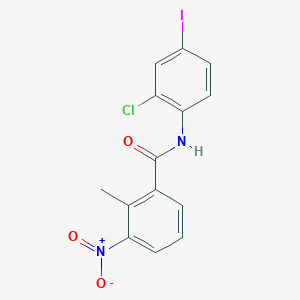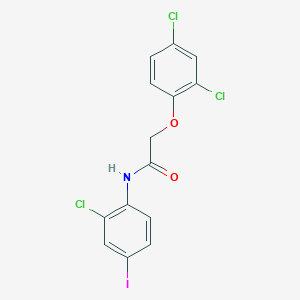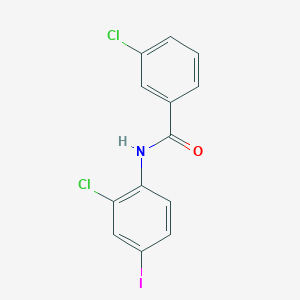![molecular formula C19H18FN3O3 B3741387 1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B3741387.png)
1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using specific methods.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine is not fully understood. However, it is believed that this compound acts by inhibiting specific enzymes or receptors in the target organism. The exact mechanism of action may vary depending on the specific application of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound has the potential to affect various biochemical and physiological processes in the target organism. For example, this compound may affect the growth and replication of bacteria and fungi, or it may affect the proliferation and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine in lab experiments is its relatively simple synthesis method. This compound can be synthesized using standard laboratory equipment and chemicals. Additionally, this compound has potential applications in various fields of scientific research, making it a versatile tool for researchers.
One limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in a laboratory setting. Additionally, the mechanism of action and biochemical and physiological effects of this compound are not well understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research related to 1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine. One direction is to further investigate the mechanism of action of this compound and its biochemical and physiological effects. This may help to identify new applications for this compound in various fields of scientific research.
Another direction is to explore the potential use of this compound as a therapeutic agent. This compound has shown promise as an antibacterial, antifungal, and anticancer agent, and further research may lead to the development of new treatments for these conditions.
Finally, future research may focus on optimizing the synthesis method for this compound to improve its availability and reduce its cost. This may make this compound more accessible to researchers and increase its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. This compound can be synthesized using a relatively simple method and has shown promise as an antibacterial, antifungal, and anticancer agent. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, as well as to explore its potential use as a therapeutic agent.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine has potential applications in various fields of scientific research. This compound has been shown to have antimicrobial properties and can be used as an antibacterial and antifungal agent. Additionally, this compound has been found to have anticancer properties and can be used in cancer research. Furthermore, this compound has been shown to have potential applications in neuroscience research, specifically in the study of neurotransmitter systems.
Propriétés
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c20-16-5-7-17(8-6-16)21-10-12-22(13-11-21)19(24)9-4-15-2-1-3-18(14-15)23(25)26/h1-9,14H,10-13H2/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWAAGVHFMHCPE-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3741323.png)


![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3741358.png)
![methyl 4-({3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3741366.png)



![N-(4-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3741395.png)


![3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3741416.png)
![diisopropyl 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741419.png)